molecular formula C9H9NO4 B029373 Dimethyl pyridine-3,5-dicarboxylate CAS No. 4591-55-3

Dimethyl pyridine-3,5-dicarboxylate

Cat. No.: B029373
CAS No.: 4591-55-3
M. Wt: 195.17 g/mol
InChI Key: HDTNLHHNQYBOHJ-UHFFFAOYSA-N
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Description

Dimethyl pyridine-3,5-dicarboxylate is an organic compound with the molecular formula C9H9NO4. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of two ester groups attached to the 3rd and 5th positions of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl pyridine-3,5-dicarboxylate can be synthesized through several methods. One common method involves the PdCl2-catalyzed heterocyclotrimerization of methyl acrylate with urea in methanol/supercritical carbon dioxide. This method yields the target compound with a 75% isolated yield under optimized conditions .

Another method involves the reaction of pyridine-3,5-dicarboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction typically occurs under reflux conditions and results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-3,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine-3,5-dicarboxylic acid.

    Reduction: Pyridine-3,5-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl pyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3,5-dicarboxylic acid: The parent compound without the ester groups.

    Diethyl pyridine-3,5-dicarboxylate: A similar compound with ethyl ester groups instead of methyl ester groups.

    Nimodipine: A pharmaceutical compound with a similar pyridine-3,5-dicarboxylate structure but with additional functional groups.

Uniqueness

Dimethyl pyridine-3,5-dicarboxylate is unique due to its specific ester groups, which provide distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

dimethyl pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTNLHHNQYBOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196655
Record name Dimethyl pyridine-3,5-dicarboxylate
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4591-55-3
Record name 3,5-Pyridinedicarboxylic acid, 3,5-dimethyl ester
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Record name Dimethyl pyridine-3,5-dicarboxylate
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Record name 4591-55-3
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Record name Dimethyl pyridine-3,5-dicarboxylate
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Record name Dimethyl pyridine-3,5-dicarboxylate
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Record name DIMETHYL PYRIDINE-3,5-DICARBOXYLATE
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Synthesis routes and methods

Procedure details

3,5-Pyridinedicarboxylic acid (1.5 g, 63 mmol) and conc. H2SO4 (0.9 mL) in MeOH (15 mL) are heated in a microwave oven at 120° C. for 2 h. The solvent is evaporated to give a residue with is partitioned between ethyl acetate and sat. aq. NaHCO3. The organic phase is washed with brine, dried over Na2SO4, filtered and evaporated to give a light yellow solid. MS (LC-MS): 196 [M+H]+ TLC, Rf (ethyl acetate/hexane 1:1)=0.56.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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